molecular formula C20H12Cl2N2O2 B2435863 N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,4-dichlorobenzamide CAS No. 313549-24-5

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,4-dichlorobenzamide

Cat. No.: B2435863
CAS No.: 313549-24-5
M. Wt: 383.23
InChI Key: UFNCPNKYCNVPPH-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,4-dichlorobenzamide is a compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,4-dichlorobenzamide typically involves the reaction of 2-aminophenol with an appropriate aldehyde or acid chloride. One common method involves the condensation of 2-aminophenol with 2,4-dichlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or under reflux conditions .

Industrial Production Methods

Industrial production of benzoxazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Catalysts such as metal catalysts or nanocatalysts may be employed to improve reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,4-dichlorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,4-dichlorobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,4-dichlorobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound can be described with the following molecular characteristics:

PropertyValue
Molecular FormulaC16H12Cl2N2O
Molecular Weight335.19 g/mol
LogP5.61
Polar Surface Area56.37 Ų
Hydrogen Bond Acceptors3

The structure features a dichlorobenzamide moiety linked to a benzoxazole group, which is crucial for its biological activity.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 2,4-dichlorobenzoic acid derivatives with appropriate amine precursors under controlled conditions. Various synthetic pathways have been explored to optimize yield and purity.

Anticancer Properties

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • Cell Lines Tested : The compound was evaluated against several cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colorectal cancer).
  • Inhibition Rates : In vitro assays indicated that the compound could inhibit cell proliferation significantly, with some derivatives showing over 70% inhibition at certain concentrations .

The proposed mechanism involves the induction of oxidative stress leading to apoptosis in cancer cells. The compound appears to enhance the production of reactive oxygen species (ROS), which is implicated in the cytotoxic effects observed in various tumor cell lines .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the benzoxazole and dichlorobenzamide moieties significantly influence biological activity. Key findings include:

  • Substituent Effects : Electron-donating groups on the benzoxazole ring enhance anticancer activity, while electron-withdrawing groups tend to reduce it.
  • Optimal Configuration : The presence of specific functional groups at designated positions on the aromatic rings correlates with increased potency against cancer cells .

Case Studies and Research Findings

Several case studies highlight the efficacy of this compound in preclinical settings:

  • Study on MCF-7 Cells : A derivative of this compound exhibited a 75% reduction in cell viability compared to control groups treated with conventional chemotherapeutics .
  • Multidrug Resistance : Research indicates that this compound may overcome multidrug resistance mechanisms in cancer cells, making it a promising candidate for further development .
  • Antifungal Activity : Beyond anticancer properties, some derivatives have shown antifungal activity against pathogens like Candida albicans, suggesting a broader therapeutic potential .

Properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,4-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Cl2N2O2/c21-13-7-10-15(16(22)11-13)19(25)23-14-8-5-12(6-9-14)20-24-17-3-1-2-4-18(17)26-20/h1-11H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNCPNKYCNVPPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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